3-[5-(benzylthio)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
Overview
Description
The compound “3-[5-(benzylthio)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine” belongs to a class of organic compounds known as triazoles . Triazoles are aromatic compounds containing a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they have a linear formula of C22H18ClN3S or C20H15BrN4S , but the specific structure for “this compound” is not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, the molecular weight is around 391.926 or 423.337 , but the specific physical and chemical properties for “this compound” are not available in the sources I found.Mechanism of Action
The mechanism of action of triazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. Some triazole compounds have been found to have antiangiogenic effects , but the specific mechanism of action for “3-[5-(benzylthio)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine” is not available in the sources I found.
Properties
IUPAC Name |
3-[5-benzylsulfanyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4S/c1-16-8-5-6-12-19(16)25-20(18-11-7-13-22-14-18)23-24-21(25)26-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABIJYFAZFUFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC3=CC=CC=C3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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